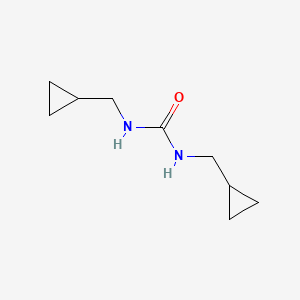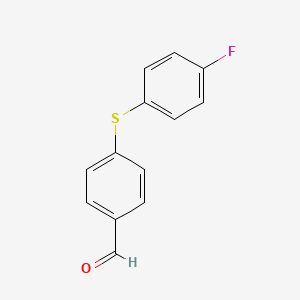
1-(1-Pyridin-3-yl-cyclohexyl)-methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Pyridin-3-yl-cyclohexyl)-methylamine is an organic compound that features a cyclohexyl ring substituted with a pyridin-3-yl group and a methylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Pyridin-3-yl-cyclohexyl)-methylamine typically involves the reaction of cyclohexylmethylamine with a pyridine derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where cyclohexylmethylamine is reacted with 3-bromopyridine in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as distillation or chromatography to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Pyridin-3-yl-cyclohexyl)-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted amines or other derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(1-Pyridin-3-yl-cyclohexyl)-methylamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(1-Pyridin-3-yl-cyclohexyl)-methylamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (1-Pyridin-2-ylcyclohexyl)methylamine
- (1-Pyridin-4-ylcyclohexyl)methylamine
- (1-Pyridin-3-ylcyclopentyl)methylamine
Uniqueness
1-(1-Pyridin-3-yl-cyclohexyl)-methylamine is unique due to the specific positioning of the pyridine ring and the cyclohexyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C12H18N2 |
|---|---|
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
(1-pyridin-3-ylcyclohexyl)methanamine |
InChI |
InChI=1S/C12H18N2/c13-10-12(6-2-1-3-7-12)11-5-4-8-14-9-11/h4-5,8-9H,1-3,6-7,10,13H2 |
Clave InChI |
MOZSPXWHVLPQGG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(CN)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,9-Dihydro-5H-6,9-methanocyclohepta[b]pyridine](/img/structure/B8659403.png)



![[2,4-Difluoro-3-(pyridin-4-yl)phenyl]boronic acid](/img/structure/B8659448.png)


![2-[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B8659472.png)






